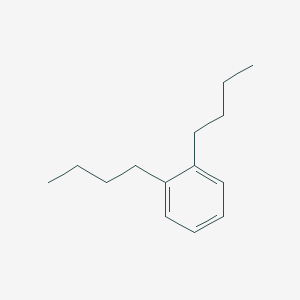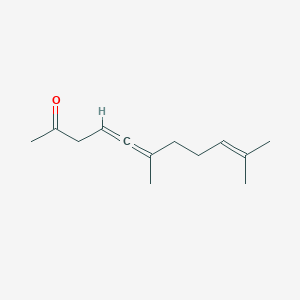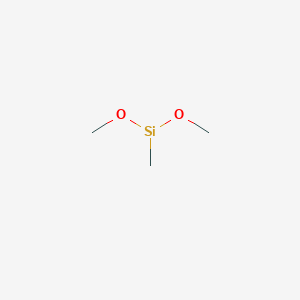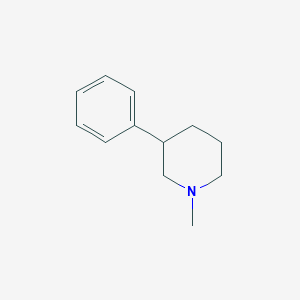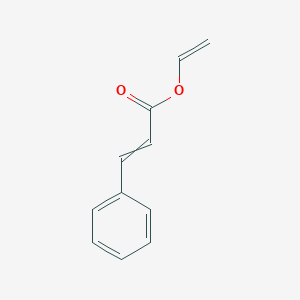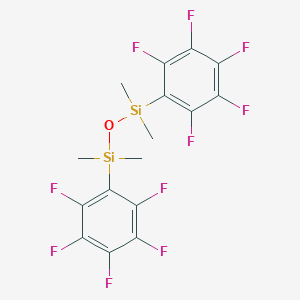
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- (DTMPF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a siloxane compound that contains fluorine atoms and is widely used in various fields, including material science, organic synthesis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or programmed cell death.
Biochemische Und Physiologische Effekte
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. It is important to note that Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not approved for human use and should only be used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has several advantages for laboratory experiments, including its high reactivity and low toxicity. However, its high cost and limited availability can be a significant limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the research on Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-. One potential area of research is the development of new synthetic methods for Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that are more cost-effective and environmentally friendly. Another area of research is the investigation of the mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- and its potential applications in the treatment of other diseases. Additionally, the development of new formulations of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that can be used in vivo is another potential area of research.
Synthesemethoden
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- can be synthesized using various methods, including the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a strong acid catalyst. Another method involves the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a coating material due to its high thermal stability and water repellent properties. In organic synthesis, it is used as a reagent due to its high reactivity towards various organic compounds. In medicinal chemistry, Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19091-32-8 |
|---|---|
Produktname |
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- |
Molekularformel |
C16H12F10OSi2 |
Molekulargewicht |
466.42 g/mol |
IUPAC-Name |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
InChI-Schlüssel |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Synonyme |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



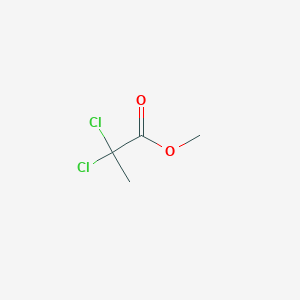
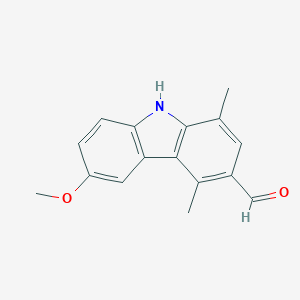
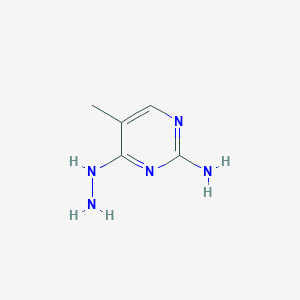
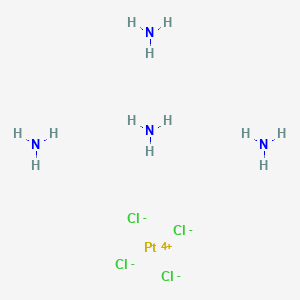
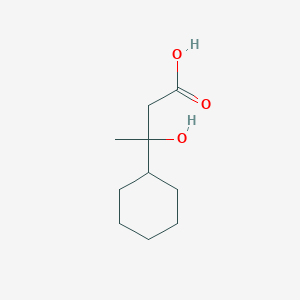
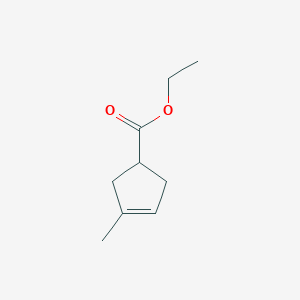
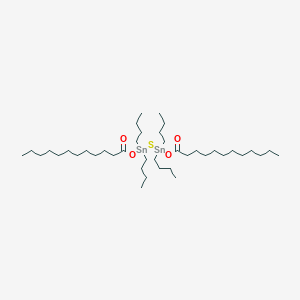
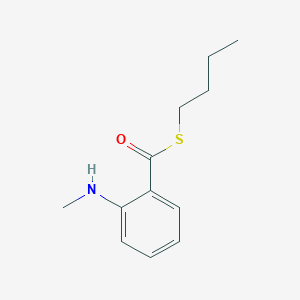
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
